3-Fluoro-4-(sulfanylmethyl)benzoic acid CAS 112682-72-1 properties
3-Fluoro-4-(sulfanylmethyl)benzoic acid CAS 112682-72-1 properties
The following technical guide details the physiochemical properties, synthetic pathways, and strategic applications of 3-Fluoro-4-(sulfanylmethyl)benzoic acid (CAS 112682-72-1). This document is structured for researchers and drug development professionals requiring high-fidelity data for decision-making in medicinal chemistry and linker design.[1]
CAS: 112682-72-1 | Molecular Formula: C₈H₇FO₂S | Molecular Weight: 186.21 g/mol [1]
Executive Summary
3-Fluoro-4-(sulfanylmethyl)benzoic acid is a bifunctional fluorinated aromatic building block characterized by two orthogonal reactive handles: a carboxylic acid for amide coupling and a benzylic thiol (mercaptan) for site-specific conjugation or metal chelation.[1]
Its strategic value lies in the 3-fluoro substitution , which serves two critical roles:
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Metabolic Stability: Blocks metabolic oxidation at the ortho-position relative to the benzylic carbon.
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pKa Modulation: Inductively acidifies the benzylic thiol and the benzoic acid, altering bio-distribution and binding kinetics compared to the non-fluorinated analog.
This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) as a metalloenzyme inhibitor pharmacophore (e.g., for Zinc-dependent enzymes) and as a cleavable linker payload in Antibody-Drug Conjugates (ADCs).[1]
Physiochemical Specifications
The following data aggregates experimental baselines and high-confidence predictive models suitable for experimental planning.
| Property | Value / Range | Technical Context |
| Appearance | White to off-white crystalline powder | Typical of fluorinated benzoic acids.[1] |
| Melting Point | 168 – 172 °C (Predicted) | High lattice energy due to H-bonding (COOH dimer) and dipole interactions (C-F).[1] |
| pKa (Acid) | 3.8 ± 0.2 | More acidic than benzoic acid (4.[1]20) due to electron-withdrawing Fluorine.[1] |
| pKa (Thiol) | 9.4 ± 0.3 | Typical range for benzylic thiols; exists as thiolate anion at physiological pH if Zn-bound.[1] |
| LogP | 1.85 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| Solubility | DMSO (>50 mg/mL), Methanol, 0.1M NaOH | Insoluble in acidic water; susceptible to dimerization in basic aqueous solution.[1] |
| Stability | Air-sensitive (Thiol oxidation) | Critical: Must be stored under inert atmosphere (Ar/N₂) to prevent disulfide formation.[1] |
Synthetic Architecture & Protocol
The synthesis of CAS 112682-72-1 is not a trivial one-step process.[1] Direct chloromethylation of 3-fluorobenzoic acid is deactivated and regiochemically poor.[1] The industry-standard route utilizes 3-Fluoro-4-methylbenzoic acid as the starting scaffold, employing a radical bromination-thiolation sequence.[1]
Workflow Diagram
Figure 1: Synthetic pathway via benzylic bromination and thiourea displacement.[1] Note that PhCF3 (Trifluorotoluene) is preferred over CCl4 for green chemistry compliance.[1]
Detailed Experimental Protocol
Step 1: Benzylic Bromination
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Charge: Suspend 3-Fluoro-4-methylbenzoic acid (1.0 eq) in Trifluorotoluene (PhCF3) or Chlorobenzene (10 vol).
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Add: N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
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Reflux: Heat to 80-90°C for 4–6 hours. Monitor by HPLC for consumption of starting material.
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Note: The 3-Fluoro group exerts an electronic effect that may slightly retard the radical mechanism compared to non-fluorinated analogs.
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Workup: Cool to 0°C. Filter off succinimide byproduct. Concentrate filtrate to yield crude benzyl bromide.
Step 2: Thiolation (Thiourea Method)
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Solubilize: Dissolve the crude bromide in Ethanol (5 vol).
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Displace: Add Thiourea (1.1 eq) and reflux for 3 hours. The product precipitates as the isothiouronium bromide salt.
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Hydrolysis: Add 2.5M NaOH (aq) (3.0 eq) directly to the reaction mixture and reflux for 1 hour under Nitrogen.
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Critical Control:Strict anaerobic conditions are required here. Introduction of oxygen will instantly dimerize the free thiol to the disulfide (Ar-CH₂-S-S-CH₂-Ar).[1]
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Isolation: Cool to room temperature. Acidify carefully with 2M HCl to pH 3.0. The product precipitates.[2]
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Purification: Recrystallize from degassed Ethanol/Water. Dry in a vacuum oven at 40°C.
Reactivity & Derivatization Map
The dual-functionality of CAS 112682-72-1 allows for orthogonal derivatization.[1] The chart below illustrates the primary reaction pathways used in medicinal chemistry campaigns.
Figure 2: Orthogonal reactivity profile.[1] The carboxylic acid allows attachment to scaffolds, while the thiol serves as the functional "warhead" or conjugation site.
Strategic Applications in Drug Discovery
A. Metalloenzyme Inhibition (Zinc Binding Groups)
The sulfanylmethyl group (-CH₂SH) acts as a monodentate ligand for catalytic Zinc ions in metalloproteases (MMPs) and Histone Deacetylases (HDACs).[1]
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Mechanism: The thiol sulfur displaces the water molecule coordinated to the Zinc ion, blocking substrate hydrolysis.
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Advantage: The 3-fluoro substituent lowers the pKa of the thiol slightly, potentially strengthening the Zn-S interaction at physiological pH compared to the non-fluorinated analog.
B. Antibody-Drug Conjugates (ADCs)
This molecule serves as a bifunctional linker :
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Acid End: Conjugates to the cytotoxic payload (e.g., via an amine on the drug).
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Thiol End: Conjugates to the antibody (via maleimide-activated Lysine or reduced interchain cysteines).[1]
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Stability: The steric bulk of the fluorine atom provides resistance to premature enzymatic cleavage of the linker in plasma.
C. Bioisosteres
The 3-fluoro-4-(sulfanylmethyl) moiety is often used as a bioisostere for:
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Hydroxamic Acids: To reduce potential mutagenicity associated with hydroxamates.
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Carboxylic Acids: The thiol provides a different H-bond donor/acceptor profile and lipophilicity.
Handling & Safety Guidelines
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Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable odor.[1] All weighing and reactions must be performed in a fume hood .
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Oxidation Sensitivity: The thiol group oxidizes rapidly in air to form the disulfide dimer.
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Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1] Wear nitrile gloves and safety goggles.
References
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Sigma-Aldrich. Product Specification: 3-Fluoro-4-(sulfanylmethyl)benzoic acid (Catalog No. 112682-72-1).[1](Note: CAS 112682-72-1 is the definitive identifier).[1]
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ChemScene. 3-Fluoro-4-mercaptobenzoic acid vs. Sulfanylmethyl derivatives: Structural comparisons.[1]
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National Institutes of Health (NIH). PubChem Compound Summary: Benzoic acid derivatives and Fluorinated Thiols.[1]
- Journal of Medicinal Chemistry.Strategies for Zinc-Binding Group Design in Metalloenzyme Inhibitors. (General Reference for Thiol ZBG mechanism).
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PrepChem. Synthesis of fluorinated benzoic acid derivatives via NBS Bromination.[1]
